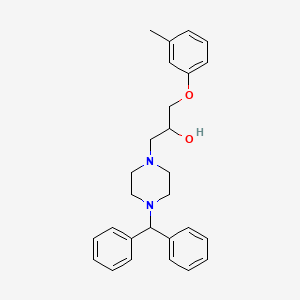
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a β-adrenoceptor antagonist that has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
A review on Hoechst 33258, a compound structurally similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, highlights its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it valuable for fluorescent DNA staining and investigating the molecular basis of DNA sequence recognition and binding. Such compounds offer a starting point for rational drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).
Environmental and Analytical Chemistry
The review on the fate and behavior of parabens, which share phenolic structures with 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, in aquatic environments provides insights into the environmental impact of chemical compounds. Understanding the degradation, bioaccumulation, and potential endocrine-disrupting effects of such compounds is crucial for assessing their environmental safety and designing more eco-friendly alternatives (Haman et al., 2015).
Cytochrome P450 Enzyme Interactions
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including studies on compounds like 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, is crucial for understanding drug metabolism and potential drug-drug interactions. Such studies are foundational in predicting and managing adverse interactions in therapeutic settings, contributing to safer and more effective drug development (Khojasteh et al., 2011).
Antimicrobial Applications
Chitosan's review as an aminopolysaccharide biopolymer with antimicrobial potential provides a perspective on natural compounds' ability to combat microbial growth. Understanding the structure-activity relationships and mechanisms of action of biopolymers like chitosan can inspire the development of new antimicrobial agents or coatings, potentially including derivatives of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (Raafat & Sahl, 2009).
Radical Scavenging and Antioxidant Activity
The review on chromones, compounds related to the chemical class of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, emphasizes their antioxidant properties. Such compounds neutralize active oxygen and interrupt free radical processes, offering protection against cell impairment and diseases. Insights into the structural basis of radical scavenging activity could guide the design of new antioxidants for therapeutic or cosmetic applications (Yadav et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCOSGWUPJUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)
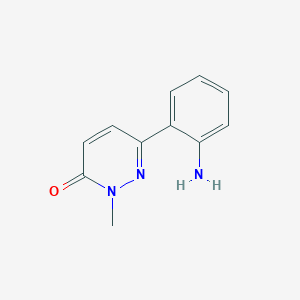
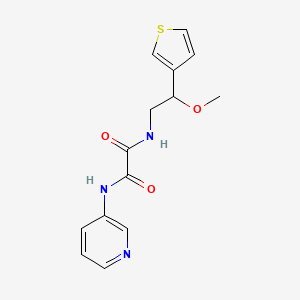
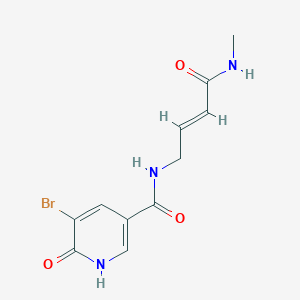
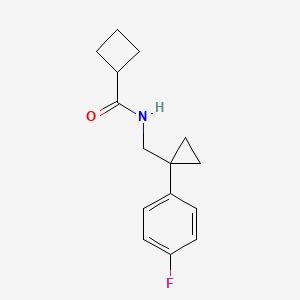
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)
![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)
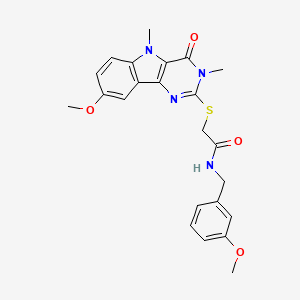
![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)
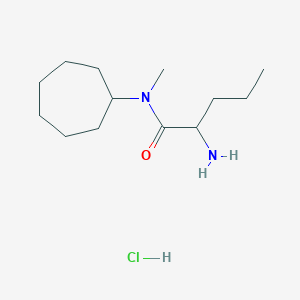
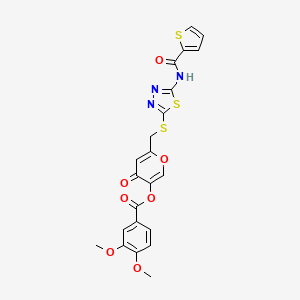
![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)